[(1-ethyl-1H-pyrazol-4-yl)methyl][(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine
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Overview
Description
[(1-ethyl-1H-pyrazol-4-yl)methyl][(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine is a compound that features two pyrazole rings, each substituted with different functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1-ethyl-1H-pyrazol-4-yl)methyl][(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine typically involves the reaction of 1-ethyl-1H-pyrazole-4-carbaldehyde with 5-fluoro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde in the presence of a suitable amine source. The reaction conditions often include the use of a solvent such as ethanol or methanol, and a catalyst like palladium on carbon (Pd/C) to facilitate the coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
[(1-ethyl-1H-pyrazol-4-yl)methyl][(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogenation or alkylation reactions can be performed using appropriate halogenating agents or alkyl halides.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral medium.
Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole carboxylic acids, while reduction may produce pyrazole alcohols.
Scientific Research Applications
[(1-ethyl-1H-pyrazol-4-yl)methyl][(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of [(1-ethyl-1H-pyrazol-4-yl)methyl][(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to a receptor and block its activity, thereby preventing a particular cellular response.
Comparison with Similar Compounds
Similar Compounds
- [(1-methyl-1H-pyrazol-4-yl)methyl][(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine
- [(1-ethyl-1H-pyrazol-4-yl)methyl][(5-bromo-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine
Uniqueness
[(1-ethyl-1H-pyrazol-4-yl)methyl][(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine is unique due to the presence of both ethyl and fluoro substituents on the pyrazole rings. These substituents can significantly influence the compound’s chemical reactivity and biological activity, making it distinct from other similar compounds.
Properties
Molecular Formula |
C12H18FN5 |
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Molecular Weight |
251.30 g/mol |
IUPAC Name |
1-(1-ethylpyrazol-4-yl)-N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]methanamine |
InChI |
InChI=1S/C12H18FN5/c1-4-18-8-10(6-15-18)5-14-7-11-9(2)16-17(3)12(11)13/h6,8,14H,4-5,7H2,1-3H3 |
InChI Key |
JNVGYFBNQWMVAE-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)CNCC2=C(N(N=C2C)C)F |
Origin of Product |
United States |
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